molecular formula C18H16N4O4S B2367812 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034323-49-2

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2367812
CAS No.: 2034323-49-2
M. Wt: 384.41
InChI Key: GOKHYMDYRCTRBW-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that combines structural elements from indoles, thienopyrimidines, and amides. This combination of structures allows for a rich array of chemical reactivity and potential biological activity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps:

  • Synthesis of 2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidine Intermediate

    • This is often achieved via the cyclization of an appropriate thienoamide precursor under acidic conditions.

    • Conditions: Often carried out at elevated temperatures in the presence of a strong acid like sulfuric acid.

  • Formation of the Indole-2-carboxamide Precursor

    • This involves the preparation of 6-methoxyindole-2-carboxylic acid, followed by its activation (using agents like thionyl chloride) to form the corresponding acyl chloride.

    • Conditions: Typically performed under inert atmosphere conditions (e.g., nitrogen) to prevent unwanted side reactions.

  • Coupling Reaction

    • The final step involves the coupling of the activated 6-methoxyindole-2-carboxylic acid derivative with the ethylated thienopyrimidine intermediate under basic conditions.

    • Conditions: Commonly carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial-scale production of this compound would likely follow similar synthetic steps but would be optimized for cost, yield, and safety. Advanced techniques such as flow chemistry and continuous processing might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound may undergo oxidation at the indole nitrogen or the methoxy group.

    • Common reagents: Potassium permanganate, hydrogen peroxide.

  • Reduction

    • Reduction can occur at the carbonyl groups of the thienopyrimidine moiety.

    • Common reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution

    • Electrophilic aromatic substitution is possible on the indole ring.

    • Common reagents: Halogens, nitration mixtures.

Major Products Formed

  • Oxidation: : Formation of N-oxides or carboxylated derivatives.

  • Reduction: : Formation of alcohol or amine derivatives.

  • Substitution: : Formation of halogenated or nitro derivatives on the indole ring.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide has a broad range of applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.

  • Medicine: : Explored as a candidate for drug development, particularly in anti-cancer and anti-inflammatory therapies.

  • Industry: : Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

Molecular Targets and Pathways

  • The compound can interact with various biological targets, including enzymes and receptors.

  • It may inhibit enzyme activity by binding to the active site, thus blocking substrate access.

  • It can modulate receptor activity by mimicking natural ligands, thereby altering signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide: : Similar structure but lacks the methoxy group, affecting its solubility and reactivity.

  • N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-benzimidazole-2-carboxamide: : Has a benzimidazole ring instead of an indole, altering its electronic properties and potentially its biological activity.

This uniqueness of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide lies in its distinct combination of functional groups, allowing for diverse reactivity and application potential.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-26-11-3-2-10-8-14(20-13(10)9-11)16(23)19-5-6-22-17(24)15-12(4-7-27-15)21-18(22)25/h2-4,7-9,20H,5-6H2,1H3,(H,19,23)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKHYMDYRCTRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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